2,2-Dihydroxy-1-phenylethan-1-one

Chemical stability Reagent handling Procurement logistics

Non-specific dicarbonyl reagents (glyoxal, MGO) generate confounding lysine adducts during arginine modification, undermining experimental reproducibility. 2,2-Dihydroxy-1-phenylethan-1-one (phenylglyoxal monohydrate) eliminates this risk through exclusive guanidino-group selectivity. • No significant lysine ε-amino cross-reactivity (Takahashi, 1977) • Crystalline hydrate-ready for aqueous buffer protocols without azeotropic drying • Validated for Factor XII inactivation, mitochondrial PTP closure, and SAR studies Reliable global supply with consistent lot-to-lot purity.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 28631-86-9
Cat. No. B7779009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dihydroxy-1-phenylethan-1-one
CAS28631-86-9
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C(O)O
InChIInChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,8,10-11H
InChIKeyNBIBDIKAOBCFJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility(3,4-isomer) insoluble to slightly soluble in water;  (2,5-isomer) slightly soluble in water;  (3,5-isomer) soluble in water
moderately soluble (in ethanol)

Phenylglyoxal Hydrate Identity and Comparator Overview


2,2-Dihydroxy-1-phenylethan-1-one (CAS 28631-86-9), commonly referred to as phenylglyoxal monohydrate, is the crystalline hydrate form of phenylglyoxal. It belongs to the aryl α-ketoaldehyde class and exists as a colorless solid, in contrast to anhydrous phenylglyoxal, which is a yellow liquid prone to oligomerization at high concentrations [1]. This compound serves as a highly specific arginine-modifying reagent widely employed in protein chemistry, enzymology, and mitochondrial physiology studies. Its closest in-class comparators include anhydrous phenylglyoxal, glyoxal (GO), methylglyoxal (MGO), p-hydroxyphenylglyoxal (OH-PGO), and 2,3-butanedione (BAD). Critical procurement-relevant differentiators exist across physical form stability, amino acid residue specificity, functional effects on the mitochondrial permeability transition pore (PTP), and reaction performance in asymmetric synthetic applications [2] [3].

Why Phenylglyoxal Hydrate Substitution Fails


Simply selecting any arginine-modifying reagent based on class membership introduces significant scientific and procurement risk. The hydrate form of phenylglyoxal differs fundamentally from its anhydrous counterpart in physical stability, handling safety, and reaction suitability—anhydrous phenylglyoxal oligomerizes at high concentration and is unsuitable for aqueous arginine-modification protocols [1]. Compared with the popular alternatives glyoxal (GO) and methylglyoxal (MGO), phenylglyoxal demonstrates markedly higher specificity for arginine residues over lysine, making it the reagent of choice when exclusive guanidino-group labeling is required [2]. Furthermore, closely related aryl derivatives such as p-hydroxyphenylglyoxal exert pharmacologically opposite effects on the mitochondrial permeability transition pore, underscoring that even minor structural changes can invert biological outcome [3]. These differences preclude generic substitution without rigorous side-by-side validation.

Phenylglyoxal Hydrate Head-to-Head Evidence for Procurement


Crystalline Hydrate vs. Anhydrous Liquid Stability

2,2-Dihydroxy-1-phenylethan-1-one is a colorless crystalline solid at ambient temperature, whereas anhydrous phenylglyoxal is a yellow liquid that is unstable at high concentration and readily oligomerizes [1]. Commercial monohydrate remains stable under standard storage conditions (argon-charged, −20 °C recommended by vendors ), while anhydrous phenylglyoxal requires preparation as a ~1 M solution in toluene via azeotropic water removal and must be refrigerated to prevent oligomerization, with confirmed shelf stability limited to several months [1].

Chemical stability Reagent handling Procurement logistics

Arginine Specificity Compared to Glyoxal and Methylglyoxal

In a systematic study of α-ketoaldehyde reactivity toward proteins, phenylglyoxal (PGO) was established as the most specific reagent for arginine residues among the tested dicarbonyls, including glyoxal (GO) and methylglyoxal (MGO). While all three reagents react with arginine, GO and MGO additionally react with lysine ε-amino groups to a significant extent, whereas PGO appears much less reactive toward lysine [1] [2]. In ribonuclease A, 2 out of 4 arginine residues were rapidly modified by PGO without observable lysine side-reaction; in α-chymotrypsin, 2 out of 3 arginine residues reacted, again without lysine interference [2].

Protein modification Amino acid specificity Chemical biology

PTP Modulation: Phenylglyoxal vs. p-Hydroxyphenylglyoxal

Chemical modification of isolated mitochondria with phenylglyoxal (PGO) decreases Ca²⁺ sensitivity of the permeability transition pore (PTP) and stabilizes it in the closed conformation, preventing mitochondrial swelling. In sharp contrast, the closely related analog p-hydroxyphenylglyoxal (OH-PGO) induces PTP opening and sensitizes it to Ca²⁺, with a concentration dependence characterized by a K₅₀ of 0.3 mM OH-PGO [1]. Sequential modification experiments demonstrated that the order of reagent addition dictates the final PTP state, confirming that these structurally related arginine reagents exert ligand-selective, functionally opposite effects on the same pore complex [1].

Mitochondrial physiology Permeability transition pore Arginine modification

Cannizzaro Reaction: Hydrate vs. Anhydrous Performance

In the Lewis acid-catalyzed asymmetric intramolecular Cannizzaro reaction, the commercial monohydrate [1·H₂O] yields (R)-isopropyl mandelate in 57% yield with 28% enantiomeric excess (ee) when using 10 mol% (S,S)-PhBox·Cu(OTf)₂ in a 2:1 2-propanol–1,2-dichloroethane mixed solvent. Replacement with anhydrous phenylglyoxal under otherwise identical conditions (10 mol% (R,R)-3a·Cu(OTf)₂, 1,2-dichloroethane, room temperature) increases the yield to 89% and alters the ee to 23% for the opposite enantiomer. Under optimized conditions with Cu(SbF₆)₂ as catalyst, the anhydrous substrate further improves ee to 54% with 71% yield [1].

Asymmetric synthesis Cannizzaro reaction Chiral catalysis

Phenylglyoxal Hydrate Application Scenarios


Arginine-Specific Protein Modification and Active-Site Mapping

For laboratories conducting arginine-selective chemical modification of proteins—such as active-site labeling, structure–activity relationship studies, or inhibitor design—2,2-dihydroxy-1-phenylethan-1-one is the preferred reagent. As demonstrated by Takahashi (1977) [1], phenylglyoxal uniquely avoids significant reaction with lysine ε-amino groups, unlike glyoxal and methylglyoxal which produce confounding lysine adducts. The crystalline hydrate form is ready to use in aqueous buffers without the preparation steps required for anhydrous phenylglyoxal [2].

PTP Closure and Cardioprotection Studies

In mitochondrial physiology research where stabilization of the permeability transition pore in the closed conformation is required (e.g., cardioprotection, neurodegeneration models), phenylglyoxal is the only aryl glyoxal that consistently closes the PTP. Eriksson et al. (2002) [3] established that phenylglyoxal decreases Ca²⁺ sensitivity and prevents pore opening, while p-hydroxyphenylglyoxal exerts the functionally opposite effect (K₅₀ = 0.3 mM for opening). Substituting with p-hydroxyphenylglyoxal would invert the experimental outcome, making strict procurement specification essential.

Factor XII (Hageman Factor) Inactivation

Phenylglyoxal hydrate has a well-characterized mechanism of inhibiting purified Hageman factor (Factor XII) coagulant properties through specific arginine residue modification [4]. This established application supports its procurement for thrombosis and contact activation pathway studies where consistent, reproducible Factor XII inactivation is required. The hydrate form's stability and ease of handling make it suitable for standardized coagulation assay protocols.

Asymmetric Synthesis with Hydrate Form

In synthetic routes that proceed under protic or aqueous conditions, or where the anhydrous form's oligomerization risk is unacceptable, 2,2-dihydroxy-1-phenylethan-1-one is the correct procurement choice. While anhydrous phenylglyoxal provides superior yields (89% vs 57%) in strictly anhydrous Cannizzaro reactions [2], many arginine-modification protocols and aqueous-phase syntheses explicitly require or benefit from the hydrate's compatibility with water, avoiding the extra step of azeotropic drying.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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